molecular formula C11H14O4S B12976503 2-(Benzylsulfonyl)-2-methylpropanoic acid

2-(Benzylsulfonyl)-2-methylpropanoic acid

Cat. No.: B12976503
M. Wt: 242.29 g/mol
InChI Key: OHGGOZOURCQNJR-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-2-methylpropanoic acid is an organic compound that features a benzylsulfonyl group attached to a 2-methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-2-methylpropanoic acid typically involves the reaction of benzyl halides with sulfonyl chlorides under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Benzylsulfonyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of metabolic pathways, making the compound useful in biological and medicinal research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfonyl)benzothiazole
  • 2-(Benzylsulfonyl)benzoic acid
  • 2-(Benzylsulfonyl)benzamide

Uniqueness

2-(Benzylsulfonyl)-2-methylpropanoic acid is unique due to its specific structural features, which include the combination of a benzylsulfonyl group with a 2-methylpropanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

2-benzylsulfonyl-2-methylpropanoic acid

InChI

InChI=1S/C11H14O4S/c1-11(2,10(12)13)16(14,15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)

InChI Key

OHGGOZOURCQNJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

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